molecular formula C20H17BrN4O2 B4179210 N-(2-bromophenyl)-1-(2-cyanoethyl)-3-(3-methoxyphenyl)pyrazole-4-carboxamide

N-(2-bromophenyl)-1-(2-cyanoethyl)-3-(3-methoxyphenyl)pyrazole-4-carboxamide

Cat. No.: B4179210
M. Wt: 425.3 g/mol
InChI Key: RJEKZLDMQFJHQZ-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-1-(2-cyanoethyl)-3-(3-methoxyphenyl)pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-1-(2-cyanoethyl)-3-(3-methoxyphenyl)pyrazole-4-carboxamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the bromophenyl group: This step involves the bromination of an aromatic ring, followed by coupling with the pyrazole core.

    Addition of the cyanoethyl group: This can be done through a nucleophilic substitution reaction.

    Methoxylation of the phenyl ring:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-1-(2-cyanoethyl)-3-(3-methoxyphenyl)pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of agrochemicals, dyes, and materials.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-1-(2-cyanoethyl)-3-(3-methoxyphenyl)pyrazole-4-carboxamide would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-1-(2-cyanoethyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide
  • N-(2-fluorophenyl)-1-(2-cyanoethyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide
  • N-(2-iodophenyl)-1-(2-cyanoethyl)-3-(3-methoxyphenyl)-1H-pyrazole-4-carboxamide

Uniqueness

N-(2-bromophenyl)-1-(2-cyanoethyl)-3-(3-methoxyphenyl)pyrazole-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity, biological activity, and physical properties. The combination of the cyanoethyl and methoxyphenyl groups further distinguishes it from other pyrazole derivatives.

Properties

IUPAC Name

N-(2-bromophenyl)-1-(2-cyanoethyl)-3-(3-methoxyphenyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrN4O2/c1-27-15-7-4-6-14(12-15)19-16(13-25(24-19)11-5-10-22)20(26)23-18-9-3-2-8-17(18)21/h2-4,6-9,12-13H,5,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEKZLDMQFJHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN(C=C2C(=O)NC3=CC=CC=C3Br)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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